Eucarvone

概要

説明

It is a naturally occurring compound found in various essential oils, including those from plants like Asarum sieboldii, Schizonepeta tenuifolia, and Zanthoxylum piperitum . Eucarvone is known for its distinctive minty odor and is used in various applications due to its unique chemical properties.

作用機序

Target of Action

Eucarvone, a natural compound found in various medicinal plants , primarily targets plant roots . It has been shown to have a species-selective inhibitory effect on the growth of certain plants .

Mode of Action

This compound interacts with its targets by inducing the overproduction of reactive oxygen species (ROS) . This overproduction of ROS leads to membrane lipid damage , which can result in cell death and growth inhibition in susceptible plant roots .

Biochemical Pathways

It is known that the compound’s action results in the overproduction of ros , which can cause oxidative damage in cells . This process likely involves multiple biochemical pathways related to ROS production and lipid metabolism .

Pharmacokinetics

It is known that this compound is a slightly soluble compound , which may influence its bioavailability and distribution within organisms.

Result of Action

The primary molecular and cellular effects of this compound’s action are the induction of ROS overproduction, leading to membrane lipid damage . This can result in cell death and growth inhibition in susceptible plant roots . These effects are species-selective, suggesting that this compound may interact differently with different species .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of compounds like this compound. Factors such as light, temperature, and pollution could potentially alter the effects of this compound . .

生化学分析

Biochemical Properties

Eucarvone plays a crucial role in biochemical reactions, particularly in plant defense mechanisms. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to induce the generation of reactive oxygen species (ROS) and lipid peroxidation in susceptible plant species . These interactions lead to oxidative stress and subsequent cell death in certain plants, highlighting its potential as a natural herbicide.

Cellular Effects

This compound affects various types of cells and cellular processes. In susceptible plant species, this compound induces cell death, lipid peroxidation, and the generation of ROS . These effects disrupt cellular function, leading to growth inhibition and cell death. In contrast, tolerant species such as maize do not exhibit significant ROS production or lipid peroxidation when exposed to this compound, indicating a species-selective response .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cellular membranes and induction of oxidative stress. This compound binds to membrane lipids, leading to the generation of ROS and subsequent lipid peroxidation . This oxidative damage disrupts membrane integrity and function, ultimately resulting in cell death in susceptible species. Additionally, this compound may interact with specific enzymes involved in ROS production, further amplifying its phytotoxic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound-induced oxidative stress and cell death are observed shortly after exposure in susceptible species . The compound’s stability and degradation over time can influence its long-term effects on cellular function. Studies have shown that this compound remains active for a significant period, maintaining its phytotoxic properties in vitro .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may not exhibit significant toxic effects. At higher doses, this compound can induce oxidative stress and cellular damage, leading to adverse effects . It is essential to determine the threshold dosage to avoid potential toxicity in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to oxidative stress and ROS production. It interacts with enzymes and cofactors involved in these pathways, leading to increased ROS levels and subsequent oxidative damage . This compound’s impact on metabolic flux and metabolite levels can vary depending on the species and cellular context.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function . Understanding the transport mechanisms of this compound is crucial for optimizing its use in biochemical applications.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical effects.

準備方法

Synthetic Routes and Reaction Conditions: Eucarvone can be synthesized from carvone through a series of chemical reactions. The transformation involves the photochemical isomerization of carvone to this compound. This process typically requires the use of polar solvents like trifluoroethanol and prolonged photolysis . The reaction conditions include:

Solvent: Trifluoroethanol

Photolysis Duration: Approximately 3 days

Yield: Around 48%

Industrial Production Methods: Industrial production of this compound involves the extraction from natural sources or the synthetic conversion from carvone. The extraction process includes distillation and purification steps to isolate this compound from essential oils.

化学反応の分析

Types of Reactions: Eucarvone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different products depending on the reagents used.

Reduction: Catalytic hydrogenation of this compound can yield different reduced forms.

Substitution: this compound can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or zinc and acetic acid.

Substitution: Reagents like tosylhydrazone can be used for substitution reactions.

Major Products:

Oxidation: Various oxidized derivatives.

Reduction: Reduced forms like carvomenthol and carvomenthone.

Substitution: Products like cycloheptatriene derivatives.

科学的研究の応用

Eucarvone has several scientific research applications across different fields:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its phytotoxic effects on plant growth and development.

Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

Industry: Utilized in the fragrance and flavor industry due to its minty odor.

類似化合物との比較

Eucarvone is compared with other similar monoterpene ketones like menthone and pulegone. These compounds share structural similarities but differ in their biological activities and applications:

Menthone: Known for its cooling sensation and used in flavoring and medicinal applications.

Pulegone: Exhibits strong insecticidal properties and is used in pest control.

This compound’s uniqueness lies in its selective phytotoxicity and potential therapeutic applications, distinguishing it from other monoterpene ketones .

生物活性

Eucarvone is a bicyclic monoterpenoid ketone with the molecular formula . It is primarily known for its presence in various essential oils, particularly those derived from plants such as dill (Artemisia absinthium) and eucalyptus (Eucalyptus globulus). This article delves into the biological activities of this compound, focusing on its antimicrobial, antifungal, anti-inflammatory, antioxidant properties, and potential applications in pest control.

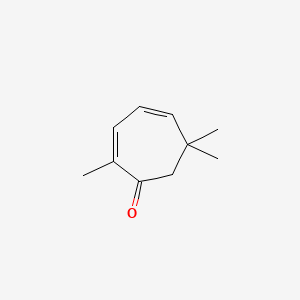

Chemical Structure and Properties

This compound has a unique bicyclic structure characterized by a cycloheptadiene ring fused with a cyclobutane ring. It possesses three methyl groups attached to the cycloheptadiene ring and a ketone carbonyl group. The compound exists in two enantiomeric forms: R-enantiomer, which has a minty aroma, and S-enantiomer, which has a caraway-like scent. This structural diversity contributes to its varied biological activities.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a range of pathogens. Research indicates its effectiveness against foodborne bacteria such as Salmonella enteritidis and Escherichia coli, making it a promising candidate for natural food preservatives. Additionally, it demonstrates antifungal activity against common spoilage fungi like Aspergillus niger and Candida albicans.

| Pathogen | Activity | Reference |

|---|---|---|

| Salmonella enteritidis | Antimicrobial | |

| Escherichia coli | Antimicrobial | |

| Aspergillus niger | Antifungal | |

| Candida albicans | Antifungal |

Anti-Inflammatory and Antioxidant Properties

Emerging studies suggest that this compound possesses anti-inflammatory and antioxidant properties. In vitro experiments have shown that this compound can reduce inflammation markers and oxidative stress in various cell models. These findings indicate potential therapeutic applications for conditions related to inflammation and oxidative damage.

- Anti-inflammatory Activity : this compound has been shown to inhibit nitric oxide production in cell cultures, suggesting its role in mitigating inflammatory responses.

- Antioxidant Activity : The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress.

Insecticidal Properties

This compound has also been investigated for its potential as a natural insecticide. Studies have demonstrated its efficacy against various insect pests, including mosquitoes, houseflies, and stored-product insects. This characteristic positions this compound as a candidate for developing eco-friendly pest control solutions.

| Insect Species | Activity | Reference |

|---|---|---|

| Mosquitoes | Insecticidal | |

| Houseflies | Insecticidal | |

| Stored-product insects | Insecticidal |

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of this compound against several foodborne pathogens using agar diffusion methods. Results indicated that this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.1% to 0.5% v/v against tested strains.

- Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of this compound in a model of lipopolysaccharide-induced inflammation in macrophages. This compound treatment resulted in a marked reduction in pro-inflammatory cytokines, demonstrating its potential as an anti-inflammatory agent.

- Insecticidal Activity Assessment : Research assessing the insecticidal properties of this compound involved bioassays with both adult mosquitoes and larvae. The results showed high mortality rates at low concentrations, underscoring its potential use in sustainable pest management.

特性

IUPAC Name |

2,6,6-trimethylcyclohepta-2,4-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-8-5-4-6-10(2,3)7-9(8)11/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGQIURXCUHNAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC(CC1=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00198310 | |

| Record name | Eucarvone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503-93-5 | |

| Record name | Eucarvone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eucarvone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eucarvone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127544 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Eucarvone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6,6-TRIMETHYL-CYCLOHEPTA-2,4-DIENONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EUCARVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H2K49X6B0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of eucarvone?

A1: this compound has the molecular formula C10H14O and a molecular weight of 150.22 g/mol.

Q2: What are the key spectroscopic features of this compound?

A2: this compound's structure can be confirmed using NMR spectroscopy. For instance, protonated this compound exhibits characteristic carbon and proton chemical shifts, along with interproton coupling constants, which provide insights into its charge distribution. []

Q3: How can this compound be synthesized?

A3: One synthetic route utilizes the readily available compound, carvone. Through a series of reactions, including photoisomerization and a Beckmann cleavage, carvone can be transformed into racemic grandisol, a pheromone component of the boll weevil, with this compound serving as a key intermediate in the synthesis. []

Q4: Does this compound exhibit any insecticidal properties?

A4: Yes, this compound has demonstrated insecticidal activity. Studies have shown its fumigant toxicity against various insect pests, including the rice weevil (Sitophilus oryzae) and the potato tuber moth (Phthorimaea operculella). [, , ]

Q5: What is the mechanism of this compound's insecticidal action?

A5: While the exact mechanism is not fully elucidated, studies suggest that this compound, like some other monoterpenoids, may exert its insecticidal effect by disrupting the nervous system of insects. Further research is needed to determine the precise mode of action. [, ]

Q6: Has this compound shown potential for mosquito control?

A6: Yes, research indicates that this compound possesses larvicidal activity against Culex pipiens larvae, highlighting its potential for mosquito control. Additionally, studies have explored its repellent properties against adult Culex pipiens. [, ]

Q7: Are there any other potential applications of this compound in pest management?

A7: Beyond its insecticidal activity, this compound's potential as a fungicide has been investigated. One study demonstrated its antifungal activity against wood contaminant fungi, suggesting potential applications in protecting organic cultural heritage. []

Q8: Does this compound play a role in plant defense mechanisms?

A8: this compound is a constituent of the essential oil produced by glandular trichomes in the leaves of certain plants, such as Artemisia tridentata vaseyana (mountain big sagebrush). The production of this compound, along with other terpenoids like camphor, increases after pruning, suggesting a role in the plant's response to stress and potential defense against herbivores or pathogens. []

Q9: Does this compound exhibit any anti-inflammatory activity?

A9: Preliminary research suggests that this compound may possess anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the release of the pro-inflammatory cytokine TNF-α from macrophages stimulated with macrophage migration inhibitory factor (MIF). []

Q10: What types of chemical transformations can this compound undergo?

A10: this compound, as a cyclic ketone with a conjugated diene system, is prone to various chemical transformations. Some notable reactions include:

- Photoisomerization: Upon UV irradiation, this compound can undergo photoisomerization, leading to the formation of various structural isomers, including bicyclic ketones and phenols. [, ]

- Reduction: this compound can be reduced to dihydrothis compound, a process facilitated by specific microorganisms or catalysts like Raney nickel. [, ]

- Complexation: this compound can act as a ligand, forming complexes with Lewis acids like boron trihalides (BF3, BCl3, BBr3) or transition metals like iron. These complexes often exhibit distinct reactivity compared to the free ligand. [, , ]

- Dimerization: Under specific conditions, such as treatment with base, a tosylhydrazone derivative of this compound can undergo a unique dimerization process involving a diazo intermediate and a transient cyclopropene, leading to complex polycyclic structures. [, ]

Q11: What analytical techniques are commonly employed to identify and quantify this compound?

A11: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used for identifying and quantifying this compound in various matrices, such as essential oils and plant extracts. [, , , , , ]

Q12: Can you elaborate on the use of GC-MS for analyzing this compound in essential oils?

A12: GC-MS is a powerful technique for analyzing complex mixtures like essential oils. The essential oil is injected into the GC system, where the components are separated based on their volatility. As each compound elutes from the GC column, it enters the MS detector, which provides structural information based on the compound's fragmentation pattern. This allows for the identification and quantification of this compound within the essential oil. [, , , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。